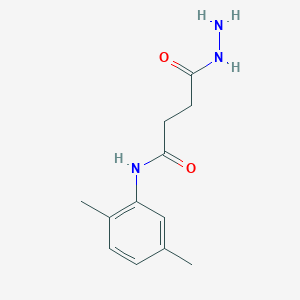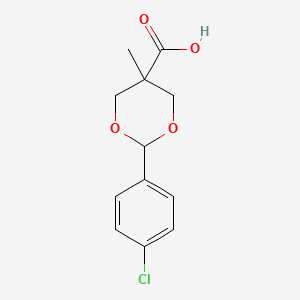
2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid” is a complex organic molecule. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a carboxylic acid group. The presence of the chlorophenyl group indicates that it has aromatic properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- The compound has been studied in the context of chemical synthesis, particularly in reactions involving similar structural compounds. For instance, research by Corral and Lissavetzky (1984) explores the reactions of related chloro-oxo-dihydrothiophene-carboxylates, focusing on their transformation into thiophene-diols and subsequent conversion to dialkoxythiophene-carboxylic acids (Corral & Lissavetzky, 1984).
Surface and Physicochemical Properties
- A study conducted by Piasecki, Burczyk, and Ruchala (1998) on dioxane derivatives, including 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, investigates the surface and physicochemical properties of these compounds. The research focuses on their behavior in aqueous solutions and examines properties like critical micelle concentration and surface tension measurements (Piasecki, Burczyk, & Ruchala, 1998).
Crystal Structure Analysis
- The crystal structure of a compound closely related to 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, specifically 2-(4-chlorophenoxy)propionic acid, was investigated by Sørensen, Collet, and Larsen (1999). This study provides insights into the molecular conformation and hydrogen bonding patterns in the crystal structure of such compounds (Sørensen, Collet, & Larsen, 1999).
Environmental and Degradation Studies
- Research has been conducted on the degradation of chlorophenyl compounds in environmental contexts. For example, a study by Boye, Dieng, and Brillas (2003) examines the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous solutions, which is relevant for understanding the environmental fate of structurally similar compounds (Boye, Dieng, & Brillas, 2003).
Photocatalytic Oxidation
- The photocatalytic degradation of chlorophenoxides like 2,4-dichlorophenoxyacetic acid using titanium dioxide under UV light, as studied by Sun and Pignatello (1995), can offer insights into the potential photocatalytic applications of 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid in environmental clean-up processes (Sun & Pignatello, 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-12(11(14)15)6-16-10(17-7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIDRVANQAPKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

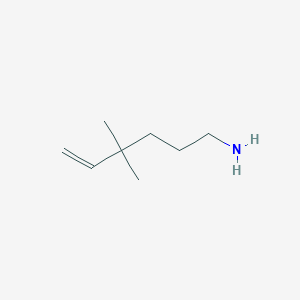
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)
![4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2645133.png)
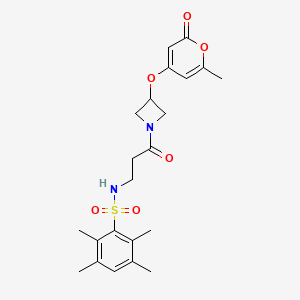
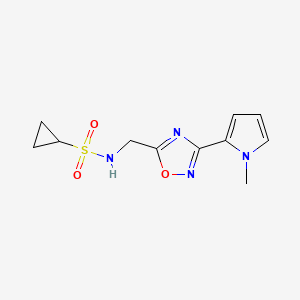



![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)
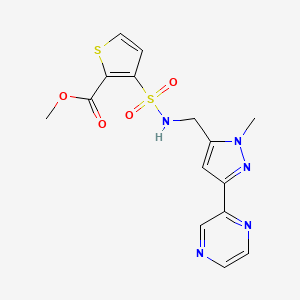
![N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2645146.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2645151.png)
